REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:13](O)[CH3:14])[CH:7]=[C:8]([N+:10]([O-:12])=[O:11])[CH:9]=1)([O-:3])=[O:2].O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[OH-].[Na+]>O>[N+:1]([C:4]1[CH:5]=[C:6]([CH:7]=[C:8]([N+:10]([O-:12])=[O:11])[CH:9]=1)[CH:13]=[CH2:14])([O-:3])=[O:2] |f:2.3|
|
Name
|
3,5-Dinitrophenylethanol
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=C(C1)[N+](=O)[O-])C(C)O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (2×25 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product was used without further purification in the next step
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=C)C=C(C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |